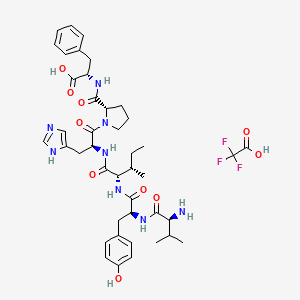

Angiotensin II (3-8), human TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54N8O8.C2HF3O2/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25;3-2(4,5)1(6)7/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56);(H,6,7)/t24-,29-,30-,31-,32-,33-,34-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDOCNHFFAOXJR-BPXNUQSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H55F3N8O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Angiotensin II (3-8) Human TFA: A Comprehensive Technical Guide on its Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (3-8), commonly known as Angiotensin IV (Ang IV), is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. Initially considered an inactive metabolite, Ang IV has emerged as a bioactive peptide with distinct physiological functions, particularly in the central nervous system, cardiovascular system, and kidneys. This technical guide provides an in-depth overview of the function of human Angiotensin II (3-8) with a trifluoroacetate (B77799) (TFA) salt, its signaling pathways, and detailed experimental protocols for its study. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Functions and Mechanism of Action

Angiotensin IV exerts its effects primarily through a specific receptor, the AT4 receptor. This receptor has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[1][2][3] Unlike the classical Angiotensin II receptors (AT1 and AT2), the AT4 receptor is not a G-protein coupled receptor. The binding of Ang IV to IRAP inhibits its enzymatic activity.[3][4] This inhibition is believed to be a key mechanism through which Ang IV mediates its physiological effects. The trifluoroacetate (TFA) salt is a common counterion for synthetic peptides like Ang IV, resulting from the purification process. While generally considered inert, the potential for TFA to influence experimental results should be considered.

Cognitive Function

A significant body of research highlights the role of Angiotensin IV in cognitive processes.[5] Studies in animal models have consistently demonstrated that Ang IV can enhance learning, memory consolidation, and recall.[3]

Key Cognitive Effects:

-

Enhancement of Long-Term Potentiation (LTP): Ang IV has been shown to enhance LTP in the hippocampus, a brain region critical for memory formation.[6][7] This effect is dose-dependent and can be blocked by AT4 receptor antagonists.[6]

-

Improvement in Spatial Memory: In tasks such as the Morris water maze, administration of Ang IV has been shown to improve performance, indicating an enhancement of spatial learning and memory.[8]

-

Reversal of Amnesia: Ang IV has demonstrated the ability to reverse memory deficits induced by various amnestic agents.[3]

Cardiovascular and Renal Functions

Angiotensin IV also plays a role in the cardiovascular and renal systems, often exhibiting effects that are distinct from or even counter-regulatory to those of Angiotensin II.

Key Cardiovascular and Renal Effects:

-

Vasodilation: In contrast to the potent vasoconstrictor effects of Angiotensin II, Ang IV can induce vasodilation in certain vascular beds, including the cerebral and renal arteries.[9]

-

Regulation of Renal Blood Flow: Ang IV can increase renal cortical blood flow.[9]

-

Natriuresis: It has been suggested that Ang IV may play a role in promoting sodium excretion.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of Angiotensin II (3-8).

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| AT4 Receptor (IRAP) | ~1-10 nM | Various tissues and cell lines | [4] |

| Inhibition Constant (Ki) | |||

| IRAP Enzymatic Activity | In the nanomolar range | Recombinant human IRAP | [4] |

| Cognitive Enhancement | |||

| Effective Dose (i.c.v.) | 1 nmol in rats | Rat (Passive avoidance task) | [3] |

| LTP Enhancement | 2.39, 4.78, and 9.56 nM (in vitro) | Rat hippocampal slices | [6] |

| Cardiovascular Effects | |||

| Increase in Cerebral Blood Flow | Dose-dependent | Rat | [9] |

| Renal Effects | |||

| Increase in Renal Cortical Blood Flow | Dose-dependent | Rat | [9] |

Signaling Pathways

The primary signaling pathway for Angiotensin IV involves its interaction with the AT4 receptor (IRAP). The inhibition of IRAP's aminopeptidase activity is thought to be the principal mechanism of action. This inhibition may lead to the potentiation of other neuropeptides that are substrates for IRAP and are involved in cognitive function.

Figure 1. Signaling pathway of Angiotensin IV via inhibition of IRAP.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of Angiotensin II (3-8).

Radioligand Binding Assay

This protocol is used to determine the binding affinity of Angiotensin IV to the AT4 receptor.

Materials:

-

Membrane preparations from tissues or cells expressing the AT4 receptor.

-

Radiolabeled Angiotensin IV (e.g., [125I]Ang IV).

-

Unlabeled Angiotensin II (3-8) human TFA.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate membrane preparations with a fixed concentration of radiolabeled Ang IV and varying concentrations of unlabeled Ang IV in the binding buffer.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀, from which the Ki can be calculated.[10][11][12][13]

Figure 2. Workflow for a radioligand binding assay.

IRAP Enzymatic Activity Assay

This assay measures the inhibitory effect of Angiotensin IV on the enzymatic activity of IRAP.

Materials:

-

Recombinant human IRAP.

-

Fluorogenic substrate for IRAP (e.g., L-Leucine-7-amido-4-methylcoumarin).

-

Angiotensin II (3-8) human TFA.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Fluorescence plate reader.

Procedure:

-

Pre-incubate IRAP with varying concentrations of Angiotensin IV in the assay buffer.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the initial reaction velocities and determine the IC₅₀ of Ang IV for IRAP inhibition.[4][14][15]

In Vivo Electrophysiology for Long-Term Potentiation (LTP)

This protocol assesses the effect of Angiotensin IV on synaptic plasticity in the hippocampus.

Materials:

-

Anesthetized rats.

-

Stereotaxic apparatus.

-

Recording and stimulating electrodes.

-

Amplifier and data acquisition system.

-

Angiotensin II (3-8) human TFA solution for microinjection.

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant stimulating electrodes in the perforant path and recording electrodes in the dentate gyrus of the hippocampus.

-

Record baseline synaptic responses (fEPSPs).

-

Administer Angiotensin IV via intracerebroventricular (i.c.v.) or direct hippocampal microinjection.[6]

-

Induce LTP using a high-frequency stimulation protocol.

-

Record fEPSPs for an extended period (e.g., 1-2 hours) post-tetanus to measure the magnitude and stability of LTP.

-

Compare the LTP in Ang IV-treated animals to vehicle-treated controls.[6][7][16]

Handling and Stability of Angiotensin II (3-8) Human TFA

Angiotensin II (3-8) human TFA is typically supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C. Reconstitute the peptide in sterile, purified water or a buffer of choice. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution and store it at -20°C or -80°C. The TFA counterion can potentially affect the pH of the solution and may have biological effects in some sensitive assays.[17][18] For critical applications, consider exchanging the TFA for a more biologically compatible counterion such as hydrochloride (HCl) or acetate.

Conclusion

Angiotensin II (3-8) human TFA is a multifaceted peptide with significant potential as a therapeutic agent, particularly for cognitive disorders. Its unique mechanism of action through the AT4 receptor (IRAP) distinguishes it from other components of the renin-angiotensin system. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the physiological roles and therapeutic applications of this intriguing molecule. Careful consideration of experimental design, including the potential influence of the TFA counterion, will be crucial for advancing our understanding of Angiotensin IV's function.

References

- 1. Nano-LC-MS/MS for the monitoring of angiotensin IV in rat brain microdialysates: limitations and possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Adaptation of Renal Microdialysis for Chronic Interstitial Collection of Angiotensin II and ATP | Semantic Scholar [semanticscholar.org]

- 3. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin AT4 ligands are potent, competitive inhibitors of insulin regulated aminopeptidase (IRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive angiotensin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Angiotensin IV enhances LTP in rat dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of angiotensin IV analogs on long-term potentiation within the CA1 region of the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angiotensin IV Receptors Mediate the Cognitive and Cerebrovascular Benefits of Losartan in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The angiotensin IV system: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. diva-portal.org [diva-portal.org]

- 16. Angiotensin-(1-7) enhances LTP in the hippocampus through the G-protein-coupled receptor Mas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Angiotensin II (3-8) Human TFA: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (3-8), more commonly known as Angiotensin IV (Ang IV), is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. Initially considered an inactive metabolite, Angiotensin IV has emerged as a biologically active peptide with its own distinct receptor and physiological functions, setting it apart from other angiotensin peptides. This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies associated with Angiotensin II (3-8) human TFA (trifluoroacetate salt), a common formulation for research applications.

Discovery and History

The journey to understanding Angiotensin IV began with the extensive study of the renin-angiotensin system (RAS). For decades, research focused on the primary effectors, Angiotensin II and Angiotensin III. However, in the late 1980s and early 1990s, scientists discovered that Angiotensin IV possessed unique biological activities, particularly in the central nervous system, that could not be attributed to the known AT1 and AT2 receptors.

A pivotal moment came with the identification of a specific, high-affinity binding site for Angiotensin IV.[1] This site, designated the AT4 receptor, was found to be pharmacologically distinct from the AT1 and AT2 receptors.[1] Subsequent research led to a groundbreaking discovery: the AT4 receptor is, in fact, the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[2][3] This dual role as both a receptor and an enzyme opened new avenues for understanding the complex signaling mechanisms of Angiotensin IV. The trifluoroacetate (B77799) (TFA) salt form of synthetic Angiotensin II (3-8) has become a standard in research due to its stability and solubility, facilitating its use in a wide range of experimental settings.

Quantitative Data: Binding Affinities

The binding affinity of Angiotensin II (3-8) human TFA and its analogues to the AT4 receptor (IRAP) has been characterized in various studies. The affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). Lower values indicate higher affinity.

| Ligand | Receptor/Tissue | Affinity (Ki/Kd) | Reference |

| Angiotensin IV | Porcine aortic endothelial cells | Kd = 3.87 ± 0.60 nM | [4] |

| Angiotensin IV | Porcine aortic endothelial cells (kinetic) | Kd = 0.44 nM | [4] |

| [Nle1]Angiotensin IV | Bovine adrenal membranes | Ki = 3.59 ± 0.51 pM | [5] |

| Angiotensin IV | HEK 293T cells transfected with IRAP | IC50 = 32 nM | [6] |

| LVV-hemorphin 7 | HEK 293T cells transfected with IRAP | IC50 = 140 nM | [6] |

Experimental Protocols

Solid-Phase Synthesis of Angiotensin II (3-8) Human TFA

Principle:

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing Angiotensin II (3-8). The peptide is assembled on a solid support (resin), and the TFA salt is typically formed during the final cleavage step.

Detailed Methodology:

-

Resin Preparation: Start with a suitable resin, such as Rink Amide resin, for a C-terminal amide. Swell the resin in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Phe-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Pro, His(Trt), Ile, Tyr(tBu), Val). Side-chain protecting groups (Trt for His, tBu for Tyr) are used to prevent side reactions.

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The TFA in the cleavage cocktail serves as the counter-ion, forming the TFA salt of the peptide.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a stable, powdered form of Angiotensin II (3-8) human TFA.

Radioligand Binding Assay for AT4 Receptor

Principle:

This assay measures the binding of a radiolabeled ligand (e.g., [¹²⁵I]Angiotensin IV) to the AT4 receptor in a tissue homogenate or cell membrane preparation. Competition binding assays are used to determine the affinity of unlabeled ligands, such as Angiotensin II (3-8) human TFA.

Detailed Methodology:

-

Membrane Preparation: Homogenize tissues (e.g., adrenal glands, brain regions) or cells expressing the AT4 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in a binding buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([¹²⁵I]Angiotensin IV), and varying concentrations of the unlabeled competitor (Angiotensin II (3-8) human TFA).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

Binding of Angiotensin II (3-8) to the AT4 receptor (IRAP) initiates intracellular signaling cascades. One of the key pathways implicated in the cellular effects of Angiotensin IV is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.

Caption: Angiotensin II (3-8) signaling via the AT4R/IRAP-PI3K/Akt/mTOR pathway.

Experimental Workflow

The study of Angiotensin II (3-8) human TFA typically follows a logical progression from synthesis to in vitro and in vivo characterization.

Caption: A typical experimental workflow for the study of Angiotensin II (3-8) human TFA.

Conclusion

Angiotensin II (3-8) human TFA, or Angiotensin IV, has evolved from being considered an inactive metabolite to a significant player in various physiological processes, mediated by its unique receptor, the AT4 receptor/IRAP. This guide has provided an in-depth overview of its discovery, key quantitative data, and detailed experimental protocols for its synthesis and characterization. The provided diagrams of its signaling pathway and experimental workflow offer a clear visual representation for researchers. A thorough understanding of these technical aspects is crucial for scientists and drug development professionals working to unravel the full therapeutic potential of this fascinating peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From angiotensin IV binding site to AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of a specific binding site for angiotensin IV in cultured porcine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AT4 receptor structure-binding relationship: N-terminal-modified angiotensin IV analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Angiotensin II (3-8) Human TFA Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II (3-8), more commonly known as Angiotensin IV (Ang IV), is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. Initially considered an inactive metabolite, Ang IV has emerged as a biologically active peptide with a distinct signaling pathway and diverse physiological functions, often counter-regulatory to those of Angiotensin II. This technical guide provides a comprehensive overview of the Angiotensin IV signaling pathway, focusing on its core components, downstream effectors, and physiological implications. This document details the molecular interactions, summarizes key quantitative data, provides methodologies for essential experiments, and visualizes the signaling cascades and experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the study of the renin-angiotensin system and the development of novel therapeutics targeting this pathway.

The Core of the Angiotensin IV Signaling Pathway: The AT4 Receptor

The primary receptor for Angiotensin IV is the AT4 receptor , which has been identified as the transmembrane enzyme Insulin-Regulated Aminopeptidase (B13392206) (IRAP) .[1][2][3][4] IRAP is a zinc-dependent metalloprotease that belongs to the M1 family of aminopeptidases.[5][6] The binding of Ang IV to the catalytic site of IRAP leads to the inhibition of its enzymatic activity.[2][7] This interaction is the central event that initiates the downstream signaling cascade.

Ligand Binding and Receptor Affinity

The binding of Angiotensin IV and its analogs to the AT4 receptor/IRAP has been characterized using radioligand binding assays. These studies have provided quantitative data on the affinity of various ligands for the receptor.

| Ligand | Receptor/Enzyme | Tissue/Cell Line | Assay Type | Binding Affinity (Ki / IC50) | Reference(s) |

| Angiotensin IV | AT4 Receptor | Bovine Adrenal Membranes | Competition Binding ([125I]AIV) | Ki = 1.37 nM | [8] |

| Angiotensin IV | IRAP | HEK 293T cells | Competition Binding ([125I]Nle1-AIV) | IC50 = 32 nM | [2] |

| [Nle1]Angiotensin IV | AT4 Receptor | Bovine Adrenal Membranes | Competition Binding ([125I]AIV) | Ki = 3.59 ± 0.51 pM | [1] |

| Divalinal-Angiotensin IV | AT4 Receptor | Bovine Adrenal Membranes | Competition Binding ([125I]AIV) | KD = 1.01 nM | [8] |

| LVV-hemorphin-7 | AT4 Receptor | HEK 293T cells | Competition Binding ([125I]Nle1-AIV) | IC50 = 140 nM | [2] |

| LVV-hemorphin-7 | IRAP | Sheep Adrenal/Cerebellar Membranes | Competition Binding ([125I]Ang IV) | - | [3] |

Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) values are measures of ligand affinity. Lower values indicate higher affinity.

Downstream Signaling Cascades

The signaling pathway initiated by the binding of Angiotensin IV to IRAP is distinct from the classical G-protein coupled receptor pathways utilized by Angiotensin II. The inhibition of IRAP's enzymatic activity is thought to be a key mechanism, potentially leading to the increased local concentration of other neuropeptides that are substrates for IRAP.[2] Additionally, Ang IV binding to IRAP can trigger intracellular signaling cascades, most notably the activation of Mitogen-Activated Protein Kinases (MAPKs).

MAP Kinase Activation

Studies have shown that Angiotensin IV can induce the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK.

Physiological Roles and Therapeutic Potential

The Angiotensin IV signaling pathway is implicated in a variety of physiological processes, often exhibiting effects that counteract the actions of Angiotensin II.

-

Cognitive Function: Central administration of Ang IV and its analogs has been shown to enhance learning and memory.[2][5] This has positioned the AT4 receptor as a potential therapeutic target for cognitive disorders.

-

Cardiovascular Regulation: Ang IV can induce vasodilation in certain vascular beds, contrasting with the potent vasoconstrictor effects of Angiotensin II.[9]

-

Cellular Growth and Proliferation: The pathway has been linked to the regulation of cellular growth and proliferation.

-

Glucose Metabolism: IRAP's involvement in insulin-regulated glucose transport suggests a potential role for the Ang IV pathway in glucose metabolism.[4]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study the Angiotensin IV signaling pathway.

Radioligand Binding Assay for AT4 Receptor

This assay is used to determine the affinity of ligands for the AT4 receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the AT4 receptor are homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.[10][11]

-

Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]Angiotensin IV) and varying concentrations of the unlabeled competitor compound.[10][11]

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[10]

-

Detection and Analysis: The radioactivity retained on the filters is quantified using a gamma counter. The data is then analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.[10]

IRAP Enzymatic Activity Assay

This assay measures the catalytic activity of IRAP and the inhibitory potential of Angiotensin IV and its analogs.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human IRAP or a membrane preparation containing IRAP is used as the enzyme source. A fluorogenic or chromogenic substrate, such as Leucine-β-naphthylamide, is prepared in a suitable assay buffer.[7]

-

Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., Angiotensin IV).

-

Enzymatic Reaction: The reaction is initiated by the addition of the substrate. The mixture is incubated at a controlled temperature.

-

Detection: The fluorescence or absorbance of the product is measured over time using a plate reader. The rate of the reaction is calculated from the linear portion of the progress curve.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Western Blot for ERK1/2 Phosphorylation

This technique is used to detect the activation of the MAP kinase pathway in response to Angiotensin IV.

Methodology:

-

Cell Culture and Treatment: Cells are cultured to an appropriate confluency and then treated with Angiotensin IV for various times and at different concentrations.[12]

-

Cell Lysis and Protein Quantification: Cells are lysed to extract total protein, and the protein concentration is determined using a method such as the BCA assay.[12]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[12]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

-

Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured. The band intensities are quantified using densitometry and normalized to a loading control (e.g., total ERK1/2 or a housekeeping protein).[12][13]

Immunocytochemistry for AT4 Receptor/IRAP Localization

This method is used to visualize the subcellular localization of the AT4 receptor/IRAP.

Methodology:

-

Cell Seeding and Fixation: Cells are grown on coverslips and then fixed with a suitable fixative like paraformaldehyde.

-

Permeabilization: The cell membrane is permeabilized using a detergent like Triton X-100 to allow antibodies to access intracellular antigens.

-

Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., bovine serum albumin or normal serum).

-

Antibody Incubation: The cells are incubated with a primary antibody specific for IRAP, followed by incubation with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: The coverslips are mounted on microscope slides with a mounting medium that may contain a nuclear counterstain (e.g., DAPI). The cells are then visualized using a fluorescence microscope.

Conclusion

The Angiotensin II (3-8) or Angiotensin IV signaling pathway, mediated by the AT4 receptor/IRAP, represents a fascinating and functionally significant branch of the renin-angiotensin system. Its unique signaling mechanism, involving the inhibition of a key enzyme and the activation of intracellular kinases, sets it apart from the classical Angiotensin II pathways. The diverse physiological roles of Ang IV, particularly in cognition and cardiovascular regulation, highlight its potential as a target for the development of novel therapeutics. This technical guide provides a foundational understanding of this pathway, offering valuable data and methodologies to aid researchers and drug development professionals in their exploration of this promising area of study. Further investigation into the intricate details of this pathway is warranted to fully elucidate its therapeutic potential.

References

- 1. AT4 receptor structure-binding relationship: N-terminal-modified angiotensin IV analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity study of LVV-hemorphin-7: angiotensin AT4 receptor ligand and inhibitor of insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of I.C.V. injection of AT4 receptor ligands, NLE1-angiotensin IV and LVV-hemorphin 7, on spatial learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic insulin-regulated aminopeptidase (IRAP)/AT4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin AT4 ligands are potent, competitive inhibitors of insulin regulated aminopeptidase (IRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization and function of the bovine kidney epithelial angiotensin receptor subtype 4 using angiotensin IV and divalinal angiotensin IV as receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Autoradiographic identification of kidney angiotensin IV binding sites and angiotensin IV-induced renal cortical blood flow changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Neuroprotective Effects of Angiotensin II (3-8) Human TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (3-8), also known as Angiotensin IV (Ang IV), is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. Initially considered an inactive metabolite, a growing body of evidence has established Ang IV as a bioactive peptide with significant neuroprotective properties. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and signaling pathways associated with the neuroprotective effects of Angiotensin II (3-8) human TFA. The primary receptor for Ang IV has been identified as the AT4 receptor, which is insulin-regulated aminopeptidase (B13392206) (IRAP). The interaction of Ang IV with the AT4 receptor triggers a cascade of intracellular events that enhance neuronal survival, improve cognitive function, and increase cerebral blood flow.[1] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this peptide.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of Angiotensin IV has been quantified in various preclinical models. The following tables summarize key findings from studies investigating its effects on ischemic stroke outcomes, cerebral blood flow, and neuronal activity.

Table 1: Effect of Angiotensin IV on Ischemic Stroke Outcomes in a Rat Model

| Dosage of Angiotensin IV (intracarotid infusion) | Mortality Rate Reduction | Neurological Deficit Score Improvement | Cerebral Infarct Size Reduction |

| 0.01 nmol/0.1 mL saline | Dose-dependent decrease | Dose-dependent improvement | Dose-dependent reduction |

| 0.1 nmol/0.1 mL saline | Dose-dependent decrease | Dose-dependent improvement | Dose-dependent reduction |

| 1 nmol/0.1 mL saline | Reduced from 55% to 10% | Reduced from 3.8 ± 0.3 to 1.4 ± 0.3 | Decreased from 432 ± 26 mm³ to 185 ± 19 mm³ |

Data extracted from a study on a rat model of embolic stroke.[2]

Table 2: Effect of Angiotensin IV on Cerebral Blood Flow (CBF)

| Treatment | Dosage/Route | Change in Cerebral Blood Flow |

| Angiotensin IV | 100 pmol/min (internal carotid artery infusion) | +30% increase |

| Angiotensin IV | 1 µg/kg/min (i.v.) after subarachnoid hemorrhage | Increased from 45% to 84% of baseline |

Data compiled from studies in anesthetized rats.[3][4]

Table 3: Effect of Angiotensin IV on NMDA-Induced Neuronal Currents

| Concentration of Angiotensin IV | Inhibition of NMDA-induced inward current |

| 1 nM | -25.22 ± 3.41% |

| 10 nM | -31.60 ± 5.04% |

| 100 nM | -36.71 ± 4.14% |

| 1 µM | -50.69 ± 12.57% |

Data from whole-cell patch-clamp recordings in rat prefrontal cortex pyramidal neurons.[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of Angiotensin IV's neuroprotective effects.

In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia in rats to model human stroke and assess the neuroprotective effects of Angiotensin IV.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, vessel clips)

-

4-0 silk suture

-

Silicone-coated nylon monofilament (e.g., 4-0)

-

Laser Doppler Flowmetry (LDF) device

-

Angiotensin II (3-8) human TFA solution (sterile saline as vehicle)

-

Intracarotid infusion pump

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and maintain anesthesia throughout the procedure. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Artery Ligation and Occlusion: Ligate the distal ECA. Temporarily clamp the CCA and ICA. Make a small incision in the ECA stump.

-

Filament Insertion: Introduce the silicone-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is confirmed by a significant drop (typically >70%) in cerebral blood flow as measured by LDF.

-

Angiotensin IV Administration: For intracarotid administration, infuse the Angiotensin IV solution (e.g., 0.01, 0.1, or 1 nmol in 0.1 mL saline) through a cannula placed in the internal carotid artery.

-

Reperfusion (optional): For transient MCAO models, withdraw the filament after a defined period (e.g., 60-120 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

-

Wound Closure and Recovery: Suture the incision and allow the animal to recover from anesthesia. Monitor body temperature.

-

Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (see Protocol 2).

-

Infarct Volume Measurement: Following neurological assessment, euthanize the animal and remove the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area represents the infarct.

Neurological Deficit Scoring in Rodent Stroke Models

This protocol provides a method for quantifying the neurological impairment following experimental stroke. A commonly used scale is the modified Neurological Severity Score (mNSS).

Procedure: The mNSS is a composite score evaluating motor, sensory, reflex, and balance functions.[5] A point is awarded for the inability to perform a specific task or for the absence of a reflex. The total score reflects the severity of the neurological deficit.

Tasks Assessed (Examples):

-

Motor Tests:

-

Forelimb flexion when suspended by the tail.

-

Gait analysis (circling behavior).

-

Ability to walk on a narrow beam.

-

-

Sensory Tests:

-

Proprioceptive test (response to limb placement).

-

Visual and tactile stimulation response.

-

-

Reflex Tests:

-

Pinna reflex.

-

Corneal reflex.

-

-

Balance Tests:

-

Performance on a Rota-rod.

-

Balance on a beam.

-

Primary Neuronal Cell Culture and Angiotensin IV Treatment

This protocol outlines the procedure for culturing primary neurons and treating them with Angiotensin IV to study its effects at a cellular level.

Materials:

-

Embryonic day 18 (E18) rat pups

-

Dissection medium (e.g., Hibernate-A)

-

Enzymatic digestion solution (e.g., papain)

-

Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

-

Poly-D-lysine coated culture plates or coverslips

-

Angiotensin II (3-8) human TFA solution (in culture medium)

Procedure:

-

Tissue Dissection: Euthanize pregnant E18 rats and harvest the embryos. Dissect the hippocampi or cortices from the embryonic brains in chilled dissection medium.

-

Cell Dissociation: Mince the tissue and incubate in the enzymatic digestion solution to dissociate the cells. Gently triturate the tissue to obtain a single-cell suspension.

-

Cell Plating: Plate the dissociated neurons onto poly-D-lysine coated surfaces at a desired density in the plating medium.

-

Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Change half of the medium every 2-3 days.

-

Angiotensin IV Treatment: After a desired number of days in vitro (e.g., 7-10 DIV), replace the culture medium with fresh medium containing the desired concentration of Angiotensin IV (e.g., 1 nM to 1 µM). Incubate for the desired duration.

-

Downstream Analysis: Following treatment, the cells can be processed for various analyses, including immunocytochemistry (Protocol 4) or Western blotting (Protocol 5).

Immunocytochemistry for AT4 Receptor Localization

This protocol describes the visualization of the AT4 receptor in cultured neurons.

Procedure:

-

Cell Fixation: Fix the Angiotensin IV-treated and control neurons on coverslips with 4% paraformaldehyde in PBS.

-

Permeabilization: Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the AT4 receptor (IRAP) diluted in the blocking solution.

-

Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize the localization of the AT4 receptor using a fluorescence microscope.

Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol details the detection of phosphorylated Akt (a marker of PI3K/Akt pathway activation) in neuronal lysates after Angiotensin IV treatment.

Procedure:

-

Protein Extraction: Lyse the Angiotensin IV-treated and control neuronal cultures in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) and another for total Akt.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the level of pathway activation.

Signaling Pathways and Visualizations

The neuroprotective effects of Angiotensin II (3-8) are mediated through specific signaling pathways initiated by its binding to the AT4 receptor (IRAP). The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Angiotensin II (3-8), Human TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II (3-8), commonly known as Angiotensin IV (Ang IV), is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. This document provides a comprehensive technical overview of human Angiotensin IV, with a specific focus on its trifluoroacetate (B77799) (TFA) salt form, which is a common preparation for research use. This guide delves into its biochemical properties, mechanism of action, key signaling pathways, and established experimental protocols. Quantitative data are presented in structured tables for clarity, and signaling and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Angiotensin IV is a biologically active metabolite of Angiotensin II, formed by the enzymatic cleavage of the N-terminal aspartic acid and arginine residues.[1] Unlike its precursor, Angiotensin IV exhibits distinct physiological effects, primarily mediated through its specific receptor, the AT4 receptor.[2] This receptor has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[3][4][5] Angiotensin IV has garnered significant interest for its roles in cognitive function, such as learning and memory, as well as in the regulation of localized blood flow, particularly in the brain and kidneys.[6][7] The trifluoroacetate salt of Angiotensin II (3-8) is a standard, highly purified form used in experimental settings.

Biochemical and Physicochemical Properties

| Property | Value | Reference |

| Alternate Names | Angiotensin IV, Ang II (3-8) | [8] |

| Amino Acid Sequence | Val-Tyr-Ile-His-Pro-Phe | [5] |

| Molecular Formula | C40H54N8O8 | [5] |

| Molecular Weight | 774.9 g/mol | [8] |

| Formulation | Trifluoroacetate (TFA) salt | [8] |

| Appearance | Lyophilized powder | [8] |

| Purity | ≥95% | [8] |

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the binding affinities and functional potencies of Angiotensin IV at various receptors.

Table 1: Receptor Binding Affinity of Angiotensin IV

| Receptor | Ligand | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |

| AT4 (IRAP) | [125I]Nle¹-Angiotensin IV | HEK 293T cells transfected with IRAP | - | 32 | [4] |

| AT4 | Angiotensin IV | Bovine aortic endothelial cell membranes | - | 1.6 | [8] |

| AT1 | Angiotensin IV | HEK293 cells expressing rat AT1 receptors | - | >1,000 | [8] |

| AT2 | Angiotensin IV | HEK293 cells expressing rat AT2 receptors | - | 48.6 | [8] |

Table 2: Functional Activity of Angiotensin IV

| Assay | Species | Effect | EC50 (µM) | Reference |

| Chronotropic Effect | Rat (isolated right atria) | Positive chronotropic effect | 4.68 | [8] |

| Mean Arterial Pressure | Rat (in vivo, intracerebroventricular) | Increase | - (Effective at 1 pmol) | [8] |

Signaling Pathways

Angiotensin IV binding to its receptor, IRAP, is thought to initiate several downstream signaling events. The exact mechanisms are still under investigation, with several proposed pathways contributing to its diverse physiological effects.

Inhibition of IRAP Catalytic Activity

One of the primary proposed mechanisms is that Angiotensin IV acts as a competitive inhibitor of IRAP's enzymatic activity.[4] IRAP is a zinc-dependent metalloaminopeptidase that cleaves N-terminal amino acids from various peptide hormones. By inhibiting IRAP, Angiotensin IV may increase the local concentration and prolong the action of other neuropeptides that are substrates for IRAP and are involved in cognitive function.[5]

Modulation of Glucose Uptake

Another hypothesis suggests that the Angiotensin IV/IRAP system plays a role in neuronal glucose metabolism. IRAP is often co-localized with the glucose transporter GLUT4 in intracellular vesicles. It is proposed that Angiotensin IV binding to IRAP may modulate the trafficking of GLUT4 to the cell membrane, thereby enhancing glucose uptake into neurons. This could provide the necessary energy for cognitive processes.[5]

Experimental Protocols

Radioligand Binding Assay for AT4 Receptor

This protocol is adapted from methodologies used to characterize the binding of ligands to the AT4 receptor.[4][9]

Objective: To determine the binding affinity (IC50) of Angiotensin IV for the AT4 receptor.

Materials:

-

HEK 293T cells transfected with human IRAP (AT4 receptor)

-

Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

-

Radioligand: [125I]Nle¹-Angiotensin IV

-

Unlabeled Angiotensin IV (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK 293T cells expressing IRAP.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add a constant concentration of [125I]Nle¹-Angiotensin IV to each well.

-

Add increasing concentrations of unlabeled Angiotensin IV to compete with the radioligand.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of unlabeled Angiotensin IV.

-

Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.

-

In Vivo Assessment of Cognitive Enhancement: Novel Object Recognition Test

This protocol is based on studies demonstrating the pro-cognitive effects of Angiotensin IV in rodents.[6][10]

Objective: To evaluate the effect of Angiotensin IV on recognition memory.

Materials:

-

Male C57BL/6J mice

-

Open field arena (e.g., 40 cm x 40 cm x 30 cm)

-

Two identical objects (familiarization phase)

-

One familiar object and one novel object (testing phase)

-

Angiotensin IV solution for administration (e.g., intracerebroventricular injection)

-

Vehicle control (e.g., saline)

-

Video tracking software

Procedure:

-

Habituation:

-

For 2-3 days prior to the experiment, handle the mice for a few minutes each day.

-

On the day before the experiment, allow each mouse to explore the empty open field arena for 5-10 minutes.

-

-

Administration:

-

Administer Angiotensin IV or vehicle to the mice at a predetermined time before the familiarization phase (e.g., 30 minutes).

-

-

Familiarization Phase (T1):

-

Place two identical objects in the arena.

-

Place a mouse in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

-

Record the time spent exploring each object.

-

-

Retention Interval:

-

Return the mouse to its home cage for a specific retention interval (e.g., 24 hours).

-

-

Testing Phase (T2):

-

Replace one of the familiar objects with a novel object.

-

Place the mouse back in the arena and allow it to explore for a set period (e.g., 5 minutes).

-

Record the time spent exploring the familiar object and the novel object.

-

-

Data Analysis:

-

Calculate a discrimination index (DI) for each mouse: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

Compare the DI between the Angiotensin IV-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A higher DI in the treated group indicates enhanced recognition memory.

-

Conclusion

Angiotensin II (3-8), human TFA, is a critical research tool for investigating the physiological roles of the Angiotensin IV/AT4 receptor system. Its involvement in cognitive function and cardiovascular regulation presents promising avenues for therapeutic development. This guide provides a foundational understanding of its properties, mechanisms, and relevant experimental methodologies to aid researchers in this field. The continued exploration of Angiotensin IV's signaling pathways and its interactions with IRAP will be crucial for fully elucidating its therapeutic potential.

References

- 1. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The angiotensin IV system: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin IV improves spatial memory in streptozotocin‑induced diabetic rats by reducing oxidative stress and altering BDNF levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cognitive-enhancing effects of angiotensin IV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autoradiographic identification of kidney angiotensin IV binding sites and angiotensin IV-induced renal cortical blood flow changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Central administration of angiotensin IV rapidly enhances novel object recognition among mice - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Conversion of Angiotensin II to Angiotensin IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the endogenous metabolic cascade that converts Angiotensin II (Ang II) into Angiotensin IV (Ang IV). This pathway represents a crucial, yet often overlooked, branch of the Renin-Angiotensin System (RAS), with significant implications for cardiovascular regulation, cognitive function, and cellular growth. This document details the enzymatic processes, signaling pathways, and experimental methodologies essential for investigating this metabolic axis.

The Enzymatic Cascade from Angiotensin II to Angiotensin IV

The conversion of the octapeptide Angiotensin II to the hexapeptide Angiotensin IV is a two-step enzymatic process primarily mediated by cell-surface aminopeptidases.

Step 1: Angiotensin II to Angiotensin III

The initial step involves the removal of the N-terminal aspartic acid residue from Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) to form the heptapeptide (B1575542) Angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe). This reaction is catalyzed by Aminopeptidase A (APA) , also known as glutamyl aminopeptidase.[1] APA is a calcium-dependent metalloprotease that plays a critical role in the regulation of blood pressure and vasopressin release in the brain.[2]

Step 2: Angiotensin III to Angiotensin IV

Subsequently, the N-terminal arginine residue is cleaved from Angiotensin III by Aminopeptidase N (APN) , also known as CD13, to yield Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe).[1] APN is a zinc-dependent metalloprotease with a broad substrate specificity, acting on various peptides including enkephalins and endorphins.[3]

The overall metabolic pathway can be visualized as follows:

References

- 1. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin III: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03038B [pubs.rsc.org]

An In-depth Technical Guide to the Physiological Role of Human Angiotensin II (3-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II (3-8), more commonly known as Angiotensin IV (Ang IV), is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. Initially considered an inactive metabolite, a growing body of evidence has established Ang IV as a biologically active peptide with a distinct physiological profile. This technical guide provides a comprehensive overview of the physiological roles of human Angiotensin IV, its receptor, signaling pathways, and its effects on various organ systems. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the Ang IV system. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction: The Emergence of Angiotensin IV

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis.[1] While Angiotensin II is the primary effector peptide of the RAS, its metabolic cascade produces several other bioactive fragments.[1] Angiotensin IV is formed from Angiotensin III by the action of aminopeptidase (B13392206) N.[1] Unlike Angiotensin II, which primarily acts on AT1 and AT2 receptors to induce vasoconstriction and aldosterone (B195564) release, Angiotensin IV interacts with a distinct receptor, designated as the AT4 receptor.[2] This receptor has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (IRAP).[3][4] The binding of Angiotensin IV to IRAP and the subsequent physiological effects are the central focus of this guide.

The Angiotensin IV Receptor: Insulin-Regulated Aminopeptidase (IRAP)

The AT4 receptor, the specific binding site for Angiotensin IV, is now widely accepted to be insulin-regulated aminopeptidase (IRAP), also known as placental leucine (B10760876) aminopeptidase (P-LAP) or oxytocinase.[3][4][5] IRAP is a type II transmembrane zinc-dependent metalloaminopeptidase.[5] It is predominantly located in intracellular vesicles, particularly GLUT4 storage vesicles in insulin-sensitive tissues, and translocates to the plasma membrane upon stimulation.[5][6]

The distribution of IRAP/AT4 receptors is widespread throughout the body, with notable expression in the brain (hippocampus, cortex, cerebellum), adrenal glands, kidney, heart, and vascular endothelium.[6][7] This broad distribution underlies the diverse physiological roles attributed to Angiotensin IV.

Signaling Mechanisms of Angiotensin IV

The precise signaling mechanisms of Angiotensin IV are still under active investigation, with several proposed pathways:

-

Inhibition of IRAP Catalytic Activity: The most widely accepted mechanism is that Angiotensin IV acts as a competitive inhibitor of IRAP's enzymatic activity.[8] By binding to the catalytic site of IRAP, Angiotensin IV may prevent the degradation of other neuropeptides that are substrates for IRAP, such as vasopressin, oxytocin, and enkephalins, thereby prolonging their biological actions.[8]

-

Interaction with the c-Met Receptor: There is evidence to suggest that Angiotensin IV and its analogs can interact with the hepatocyte growth factor (HGF) receptor, c-Met.[9] This interaction appears to modulate HGF-regulated processes, including cell motility and angiogenesis.[9]

-

Allosteric Modulation of the AT1 Receptor: Under certain conditions, Angiotensin IV has been shown to interact with the Angiotensin II type 1 (AT1) receptor, potentially acting as an allosteric modulator.[10] This interaction may influence AT1 receptor signaling and contribute to some of the observed cardiovascular effects of Angiotensin IV.[10]

-

Calcium Mobilization: Angiotensin IV has been demonstrated to induce a concentration-dependent rise in intracellular calcium levels in various cell types, including kidney epithelial cells.[7] This effect appears to be independent of classic G-protein coupling.[7]

Physiological Roles of Angiotensin IV

Central Nervous System: Cognitive Enhancement

A significant body of research highlights the role of Angiotensin IV in cognitive function.[11][12]

-

Learning and Memory: Central and peripheral administration of Angiotensin IV has been shown to enhance acquisition, consolidation, and recall in animal models of learning and memory.[9][11][13] It has demonstrated beneficial effects in passive avoidance and object recognition tasks.[14]

-

Synaptic Plasticity: Angiotensin IV is implicated in modulating synaptic plasticity, a key cellular mechanism underlying learning and memory.[15]

Cardiovascular System

The cardiovascular effects of Angiotensin IV are complex and, in some cases, appear to counteract the actions of Angiotensin II.

-

Vasodilation: In contrast to the potent vasoconstrictor effects of Angiotensin II, Angiotensin IV has been shown to induce vasodilation in certain vascular beds, including the renal cortex.[2][8]

-

Cardiac Function: Studies on isolated hearts suggest that Angiotensin IV has mixed effects on left ventricular systolic function but can speed relaxation.[16] It has also been shown to protect against Angiotensin II-induced cardiac injury by inhibiting apoptosis, hypertrophy, and fibrosis.[17]

Renal System

In the kidney, Angiotensin IV plays a role in regulating blood flow and sodium transport.

-

Renal Blood Flow: Angiotensin IV can increase renal cortical blood flow.[6][11]

-

Sodium Transport: It has been shown to decrease sodium transport in isolated renal proximal tubules, an effect mediated by the AT4 receptor.[6][18]

Cellular Growth and Proliferation

The effects of Angiotensin IV on cell growth and proliferation appear to be cell-type specific.

-

Fibroblasts: Angiotensin IV has been shown to influence the proliferation of cardiac fibroblasts.[17]

-

Other Cell Types: Studies have reported both pro-proliferative and anti-proliferative effects in different cell lines.

Quantitative Data

The following tables summarize key quantitative data related to the binding and activity of Angiotensin IV and its related compounds.

Table 1: Binding Affinities of Ligands to the AT4 Receptor (IRAP)

| Ligand | Radioligand | Cell/Tissue Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| 125I-Ang IV | - | Mardin-Darby bovine kidney epithelial cells | 1.37 | 1335 | [7] |

| 125I-divalinal Ang IV | - | Mardin-Darby bovine kidney epithelial cells | 1.01 | 1407 | [7] |

Table 2: Competitive Inhibition of Radioligand Binding to the AT4 Receptor (IRAP)

| Competitor | Radioligand | Cell/Tissue Type | IC50 (nM) | Reference |

| Angiotensin IV | 125I-Nle1-Ang IV | IRAP-transfected HEK 293T cells | 32 | [4][19] |

| LVV-hemorphin 7 | 125I-Nle1-Ang IV | IRAP-transfected HEK 293T cells | 140 | [4][19] |

Table 3: Inhibition of IRAP Enzymatic Activity

| Inhibitor | Ki (nM) | Reference |

| Angiotensin IV | 62 | [14] |

| AL-11 | 7.6 | [14] |

| IVDE77 (AL-40) | 1.7 | [14] |

| Macrocyclic disulfide 15 | 26 | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay for AT4 Receptor

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radioligand to the AT4 receptor, or the inhibitory constant (Ki) of a competing ligand.

Materials:

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitor cocktail, pH 7.4.[9]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

-

Wash Buffer: Ice-cold Assay Buffer.

-

Radioligand (e.g., 125I-Ang IV).

-

Unlabeled competing ligands.

-

Cell membranes or tissue homogenates expressing AT4 receptors.

-

GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.[14]

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold Lysis Buffer. Centrifuge at 1,000 x g to remove debris, then centrifuge the supernatant at 20,000 x g to pellet membranes. Resuspend the pellet in Assay Buffer.[9] Determine protein concentration using a standard assay (e.g., BCA).

-

Saturation Binding:

-

In a 96-well plate, add increasing concentrations of the radioligand to wells containing a fixed amount of membrane protein (e.g., 10-20 µg).[14]

-

For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 1 µM Ang IV) to a parallel set of wells.

-

Incubate at room temperature for 60 minutes.[14]

-

-

Competition Binding:

-

In a 96-well plate, add a fixed concentration of the radioligand (at or below its Kd) and increasing concentrations of the unlabeled competing ligand to wells containing a fixed amount of membrane protein.

-

Incubate at room temperature for 60 minutes.[14]

-

-

Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer.[9]

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze saturation binding data using non-linear regression to determine Kd and Bmax. Analyze competition binding data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[9]

IRAP Enzymatic Activity Assay

Objective: To measure the enzymatic activity of IRAP and to determine the inhibitory potency of compounds like Angiotensin IV.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Substrate: L-Leucine-β-naphthylamide.

-

Recombinant human IRAP.

-

Inhibitors (e.g., Angiotensin IV).

-

Fluorometer.

Procedure:

-

In a microplate, add recombinant human IRAP to the Assay Buffer.

-

Add various concentrations of the inhibitor (Angiotensin IV).

-

Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate, L-Leucine-β-naphthylamide.

-

Monitor the fluorescence of the released β-naphthylamine over time using a fluorometer (Excitation: 340 nm, Emission: 425 nm).

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value of the inhibitor by plotting the reaction velocity against the inhibitor concentration. The Ki value can be determined from the IC50 value.

Morris Water Maze for Cognitive Assessment

Objective: To assess spatial learning and memory in rodents following the administration of Angiotensin IV.

Materials:

-

Circular water tank (water maze), typically 1.5-2 m in diameter.

-

Escape platform, submerged 1-2 cm below the water surface.

-

Opaque, non-toxic substance to make the water cloudy (e.g., non-fat milk powder or tempura paint).

-

Video tracking system.

-

Experimental animals (rats or mice).

-

Angiotensin IV solution for administration (e.g., via intracerebroventricular injection).

Procedure:

-

Acquisition Phase (4-5 days):

-

Animals are given multiple trials per day to find the hidden platform.

-

The starting position is varied for each trial.

-

The time taken to find the platform (escape latency) and the path taken are recorded by the video tracking system.

-

If an animal fails to find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it.[20]

-

-

Probe Trial (Day after last acquisition day):

-

The platform is removed from the tank.

-

The animal is allowed to swim freely for a set period (e.g., 60 seconds).

-

The time spent in the quadrant where the platform was previously located is recorded.[21]

-

-

Drug Administration: Angiotensin IV or vehicle is administered at a predetermined time before the trials (e.g., 30 minutes before the first trial of each day).

-

Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the Angiotensin IV-treated and control groups.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Caption: Proposed signaling pathways of Angiotensin IV.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. pnas.org [pnas.org]

- 4. AT1 receptor-activated signaling mediates angiotensin IV-induced renal cortical vasoconstriction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biphasic actions of angiotensin IV on renal blood flow in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijbcp.com [ijbcp.com]

- 8. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 12. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-Term Continuous Measurement of Renal Blood Flow in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AID 1344887 - Radioligand Binding Assay: The composition of the binding assay buffer is determined in a course of detailed optimization procedure. This resulted in a binding assay buffer constituted by the following components: 25 mM Hepes (pH=7.4), 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl, supplemented with 0.1% of protease free BSA (as a final concentration). Competition binding assay is performed using 125I-CXCL10 (PerkinElmer, NEX348, specific activity 2200 Ci/mmol) radioligand in a final concentration of 50-70 pM. The nonspecific binding is defined by 150 pM of hr-CXCL10 (R&D Systems, Cat No 266-IP). The total assay volume is equal to 150 ul and contained 1% of DMSO (final concentration). Binding reaction is initiated by adding of membranes (10-20 ug proteins, approximately 5x105 cell equivalents) to the reaction mixture. After 60 minutes of incubation at 25° C. the reaction is terminated by rapid filtration over GF/B glass fibre filters that are pre-soaked with 0.5% polyethyleneimine (Fluka Analytical, P3143) for 1 hour, using a Skatron cell harvester device. Filters then are washed with 8 ml of ice-cold wash buffer (modified binding buffer in which BSA is omitted and the concentration of NaCl is adjusted to 500 mM concentration). The radioactivity retained on the filters is measured by a Wizard 1470 Automatic Gamma counter. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. AT1 receptor-activated signaling mediates angiotensin IV-induced renal cortical vasoconstriction in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Continuous Infusion of Angiotensin IV Protects against Acute Myocardial Infarction via the Inhibition of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Angiotensin II (3-8) TFA Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (3-8), also known as Angiotensin IV (Ang IV), is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. While initially considered an inactive metabolite, extensive research has revealed its significant and distinct biological activities, particularly in the central nervous system where it plays a crucial role in cognitive functions such as learning and memory.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Angiotensin II (3-8) TFA salt, focusing on its molecular targets, signaling pathways, and the experimental methodologies used to elucidate these functions. The trifluoroacetate (B77799) (TFA) salt form is commonly used in research due to its enhanced solubility and stability.[2]

Core Mechanism of Action: A Dual-Receptor Hypothesis

The mechanism of action of Angiotensin IV is complex and is primarily understood through a dual-receptor hypothesis involving the Insulin-Regulated Aminopeptidase (B13392206) (IRAP) and the c-Met receptor.

Primary Target: Insulin-Regulated Aminopeptidase (IRAP) / AT4 Receptor

The AT4 receptor, the high-affinity binding site for Angiotensin IV, has been identified as the transmembrane enzyme Insulin-Regulated Aminopeptidase (IRAP).[1][3] Angiotensin IV acts as a competitive inhibitor of IRAP's enzymatic activity.[1][4]

Quantitative Data: Binding Affinity and Inhibition Constants

The interaction of Angiotensin IV and its analogs with IRAP has been quantified in numerous studies. It is crucial to note that the binding affinity of Ang IV for IRAP is significantly higher for the zinc-depleted apo-form of the enzyme, a state often induced experimentally by the use of chelating agents.[5][6]

| Ligand | Receptor/Enzyme | Assay Type | Value | Reference |

| Angiotensin IV | IRAP (HEK 293T cells) | Competition Binding (IC50) | 32 nM | [1][3] |

| LVV-hemorphin 7 | IRAP (HEK 293T cells) | Competition Binding (IC50) | 140 nM | [1][3] |

| Cyclic Ang IV Analog | IRAP | Inhibition Constant (Ki) | 26 nM | [7] |

| Angiotensin IV | Native IRAP | Binding Affinity | Low Affinity | [5][6] |

Alternative Target: c-Met Receptor

Emerging evidence suggests that Angiotensin IV and its analogs can also exert their effects through the hepatocyte growth factor (HGF) receptor, c-Met.[3] Certain Ang IV analogs have been shown to be potent inhibitors of HGF binding to c-Met, suggesting a potential alternative or complementary signaling pathway.[8][9]